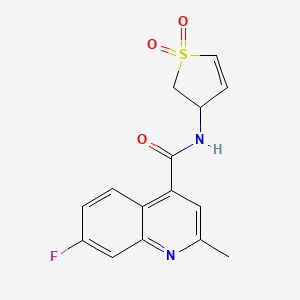![molecular formula C22H22N2O3 B3961935 4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate](/img/structure/B3961935.png)
4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate
Descripción general
Descripción
4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate, also known as ACPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ACPB belongs to the class of compounds known as carbamates and is structurally similar to the endocannabinoid anandamide.
Mecanismo De Acción
4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. This compound acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2). This compound also inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and reducing the activation of immune cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate has several advantages for lab experiments, such as its stability and solubility in various solvents. However, this compound also has some limitations, such as its low potency compared to other synthetic cannabinoids and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate. One direction is to investigate its potential use in the treatment of various diseases such as cancer, chronic pain, and anxiety disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on the endocannabinoid system. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more potent and selective synthetic cannabinoids.
Aplicaciones Científicas De Investigación
4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
(4-acetamidophenyl) N-[(3E,5Z)-hepta-1,3,5-trien-4-yl]-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-4-9-19(10-5-2)24(20-11-7-6-8-12-20)22(26)27-21-15-13-18(14-16-21)23-17(3)25/h4-16H,1H2,2-3H3,(H,23,25)/b10-5-,19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJYYWWSYMVFQ-ISHQYZRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC=C)N(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=C/C=C)\N(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-cyclohexyl-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3961857.png)
![1,1'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dipiperidine](/img/structure/B3961865.png)
![5-(4-methoxyphenyl)-4-{[(3-methylbutyl)amino]methylene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961872.png)
![methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961893.png)
![N,N-diethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3961898.png)
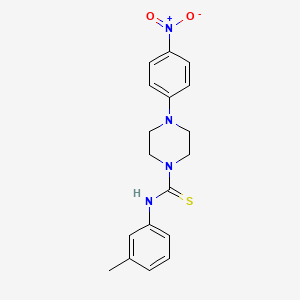
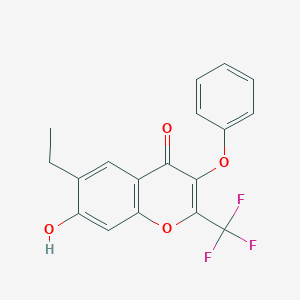
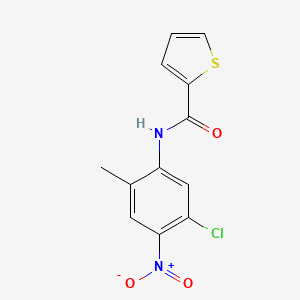
![4-oxo-3-(3-phenyl-2-propen-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3961922.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961925.png)
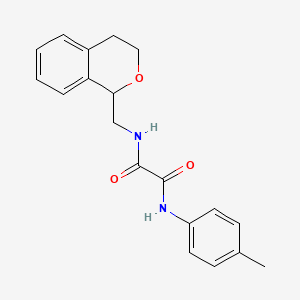
![N-benzyl-2,5-dichloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3961947.png)
![4-(4-methoxybenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3961948.png)
